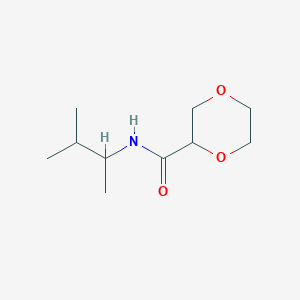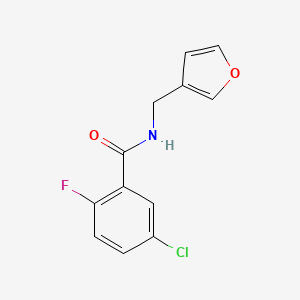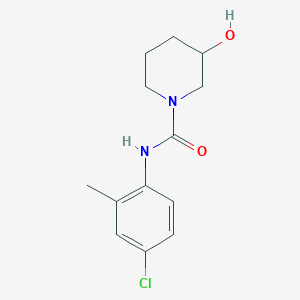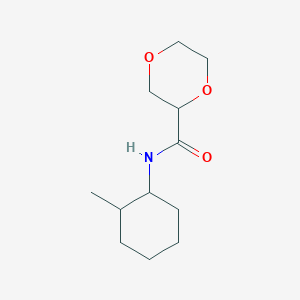
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MXE or Methoxetamine and belongs to the arylcyclohexylamine class of dissociative anesthetics. It is structurally related to ketamine and phencyclidine (PCP) and has been found to exhibit similar pharmacological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of glutamate neurotransmission. It has been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to the inhibition of glutamate signaling. This, in turn, results in the suppression of neuronal activity and the induction of dissociative anesthesia.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been found to produce a range of biochemical and physiological effects. These include analgesia, sedation, dissociation, and hallucinations. It has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been shown to alter the activity of various brain regions involved in emotional processing and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has several advantages for use in laboratory experiments. It is relatively easy and inexpensive to synthesize, and it has a high affinity for the NMDA receptor, making it a potent tool for studying glutamate neurotransmission. However, it also has several limitations, including its potential for abuse and its lack of selectivity for specific receptor subtypes.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective NMDA receptor antagonists that can be used to study specific receptor subtypes. Additionally, research is needed to investigate the long-term effects of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide use and its potential for abuse.
Synthesemethoden
The synthesis of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid dihydrate to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anesthetic, and antidepressant properties. In addition, it has been investigated for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-4-2-3-5-10(9)13-12(14)11-8-15-6-7-16-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOWUPTWRIQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
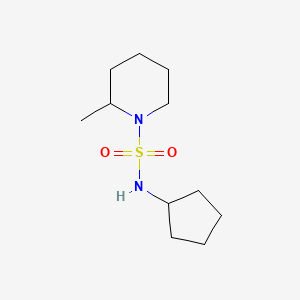
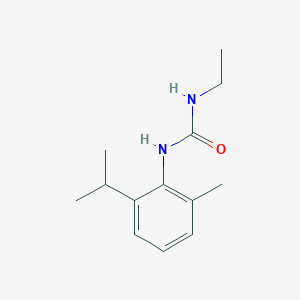
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)


